

An In-Depth Technical Guide on the Phy

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Compound of Interest

Compound Name: (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol
Cat. No.: B009813

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Dihydrofuran Scaffold

In the landscape of medicinal chemistry and organic synthesis, five-membered aromatic heterocycles like furans and their derivatives are foundational agents or as versatile synthons for creating non-aromatic structures.^{[1][2]} Dihydrofurans, as partially saturated analogues, retain much of this synthetic

Among these, 2,5-dimethoxy-2,5-dihydrofuran (DMDF) stands out as a pivotal intermediate.^{[4][5]} Its role as a precursor in the synthesis of various pharmaceuticals, its stability to solubility and spectroscopic signatures—govern its handling, reaction conditions, purification, and ultimately, its successful integration into

This guide provides a detailed examination of the core physical properties of 2,5-dimethoxy-2,5-dihydrofuran as a representative model for its class. It offers insights into how structural modifications on this core scaffold can modulate its physical behavior, a critical consideration for the rational design of novel

Section 1: Core Physicochemical Properties of 2,5-Dimethoxy-2,5-dihydrofuran

2,5-Dimethoxy-2,5-dihydrofuran (CAS No. 332-77-4) is a cyclic acetal that exists as a mixture of cis and trans isomers.^[4] This isomeric complexity dict

General and Physical Properties

The fundamental physical constants of DMDF dictate its behavior under various laboratory and industrial conditions. These properties are essential for

Property	Value
Molecular Formula	C ₆ H ₁₀ O ₃
Molecular Weight	130.14 g/mol
Appearance	Colorless to light yellow, clear liquid
Odor	Ether-like
Boiling Point	160-162 °C
Melting Point	< -40 °C
Density	1.073 g/mL at 25 °C
Refractive Index (n _{20/D})	1.434
Flash Point	51 °C (123.8 °F)

Solubility Profile: A Key to Reaction and Purification Strategy

The solubility of a compound is a critical parameter that influences the choice of solvent for a reaction, extraction, and crystallization. The principle of

2,5-Dimethoxy-2,5-dihydrofuran exhibits a predictable solubility pattern for a cyclic ether acetal. It is practically insoluble in water, a highly polar solvent, but soluble in organic solvents such as methanol, diethyl ether, and tetrahydrofuran (THF), which facilitates its use in a wide range of non-aqueous reaction systems.^{[4][12]}

Section 2: Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. For a compound like 2,5-dimethoxy-2,5-dihydrofuran, techni

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

- ^1H NMR: The proton NMR spectrum of DMDF provides information about the number of different types of protons and their neighboring environmei
- ^{13}C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For DMDF, distinct signals are expected for t

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of DMDF is characterized by specific absorption bands

Key IR Absorption Bands	Wavenumber (cm^{-1})
C-H Stretch (Alkane)	~2970 - 2830
C-O Stretch (Ether/Acetal)	~1100 - 1040

Mass Spectrometry (MS)

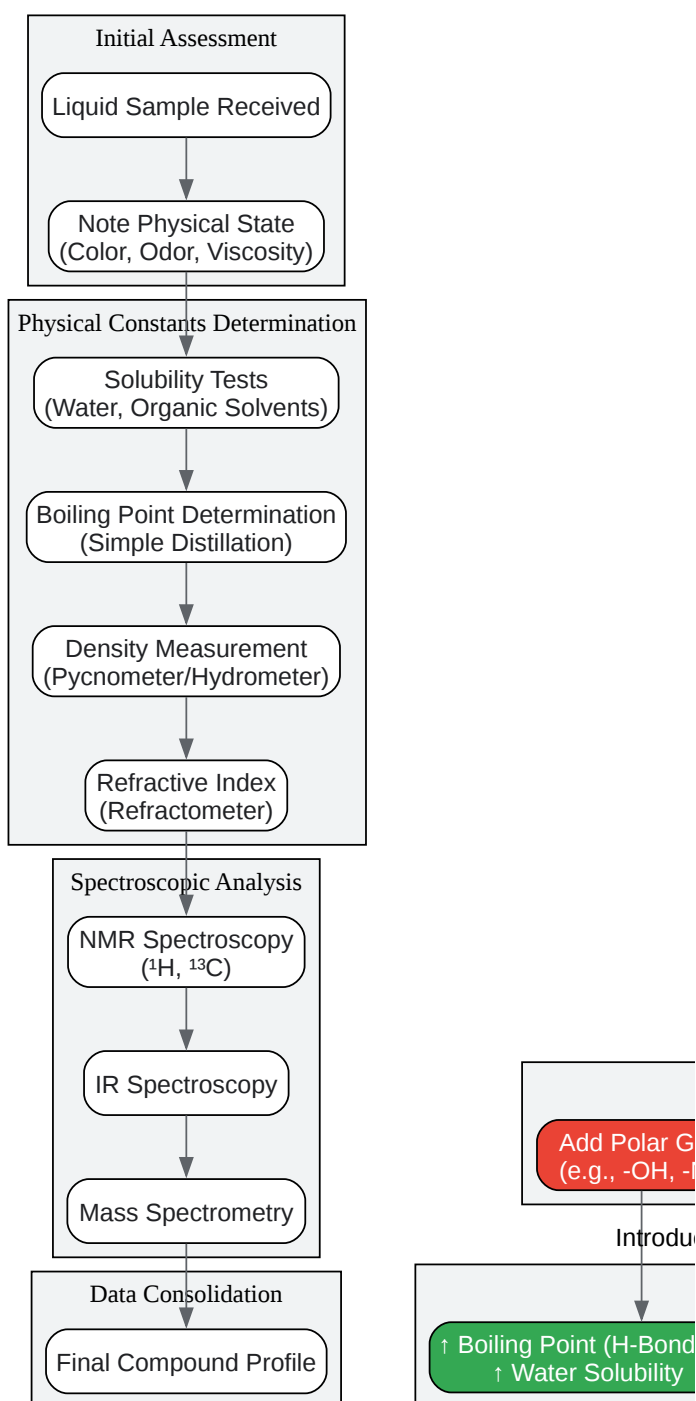
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which confirms the molecular weight. The m

Section 3: Experimental Determination of Physical Properties

The trustworthiness of physical property data relies on meticulous and standardized experimental procedures.^{[17][18]} Describing these protocols is e

Workflow for Characterizing an Unknown Dihydrofuran Derivative

The following diagram illustrates a logical workflow for the systematic determination of the key physical and spectroscopic properties of a novel dimet

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Caption: Impact of structural changes on key physical properties.

- Introduction of Polar Functional Groups: Adding groups capable of hydrogen bonding, such as a hydroxyl (-OH) or an amine (-NH₂) group, will dramatically increase the boiling point and water solubility.
- Increasing Molecular Weight/Chain Length: Appending nonpolar alkyl chains will increase the molecular weight and surface area. This leads to stronger London dispersion forces, increasing the boiling point.
- Addition of Aromatic Rings: Incorporating a bulky, nonpolar group like a phenyl ring will increase the boiling point due to increased mass and dispersion forces.

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